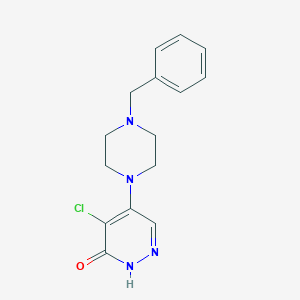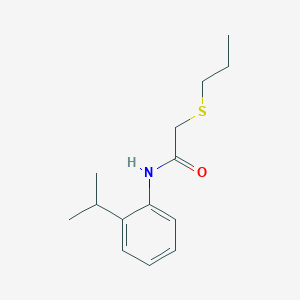![molecular formula C18H18F3N5O3 B284167 N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and function of B cells, and its inhibition has been shown to be effective in treating B cell malignancies and autoimmune diseases.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in B cell signaling and activation. Upon B cell receptor stimulation, BTK is activated and phosphorylates downstream signaling molecules, leading to B cell proliferation, survival, and differentiation. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inhibiting B cell activation and proliferation.
Biochemical and Physiological Effects
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have potent anti-proliferative and pro-apoptotic effects on B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to inhibit the activation of B cells and the production of autoantibodies in autoimmune diseases such as lupus. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has also been shown to have minimal effects on T cell function, which is important for minimizing the risk of immunosuppression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has also been shown to have good pharmacokinetic properties and to be well-tolerated in preclinical studies. However, one limitation of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and reduce the risk of resistance. Another area of interest is the development of more potent and selective BTK inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, the use of BTK inhibitors in combination with immunotherapies, such as checkpoint inhibitors, is also an area of active investigation.
Synthesemethoden
The synthesis of N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves several steps, including the preparation of 2-(trifluoromethyl)-1,3-benzodioxole, the coupling of 2-(trifluoromethyl)-1,3-benzodioxole with 6-bromo-4-pyrimidinamine, and the subsequent coupling of the resulting intermediate with 1-piperidinylamine. The final product is obtained by reacting the intermediate with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Wissenschaftliche Forschungsanwendungen
N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies and autoimmune diseases. In a study published in Cancer Research, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by inducing apoptosis and inhibiting BTK signaling. In another study published in the Journal of Immunology, N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea was shown to be effective in suppressing the activation of B cells and the production of autoantibodies in a mouse model of lupus.
Eigenschaften
Molekularformel |
C18H18F3N5O3 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
1-(6-piperidin-1-ylpyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C18H18F3N5O3/c19-17(20,21)18(28-12-6-2-3-7-13(12)29-18)25-16(27)24-14-10-15(23-11-22-14)26-8-4-1-5-9-26/h2-3,6-7,10-11H,1,4-5,8-9H2,(H2,22,23,24,25,27) |
InChI-Schlüssel |
MJMJSSRREHEGIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC(=NC=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
Kanonische SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)




![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)